Dibutyl 3,3'-thiodipropionate

Catalog No.
S1918293
CAS No.
6975-31-1
M.F
C14H26O4S
M. Wt
290.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibutyl 3,3'-thiodipropionate

CAS Number

6975-31-1

Product Name

Dibutyl 3,3'-thiodipropionate

IUPAC Name

butyl 3-(3-butoxy-3-oxopropyl)sulfanylpropanoate

Molecular Formula

C14H26O4S

Molecular Weight

290.42 g/mol

InChI

InChI=1S/C14H26O4S/c1-3-5-9-17-13(15)7-11-19-12-8-14(16)18-10-6-4-2/h3-12H2,1-2H3

InChI Key

HPVVIIKTKWMIGP-UHFFFAOYSA-N

SMILES

CCCCOC(=O)CCSCCC(=O)OCCCC

Canonical SMILES

CCCCOC(=O)CCSCCC(=O)OCCCC

Description

The exact mass of the compound Dibutyl 3,3'-thiodipropionate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dibutyl 3,3'-thiodipropionate is an organic compound classified as a thioether and is primarily recognized for its antioxidant properties. It is derived from 3,3'-thiodipropionic acid, which serves as the backbone for various ester derivatives. The compound features two butyl groups attached to the sulfur atom of the thiodipropionate moiety, enhancing its solubility and functional performance in various applications. Its chemical structure can be represented as:

C6H12O4S\text{C}_6\text{H}_{12}\text{O}_4\text{S}

Dibutyl 3,3'-thiodipropionate is utilized in numerous industries, particularly in plastics and food packaging, due to its ability to prevent oxidative degradation.

Typical of thioethers and esters. Key reactions include:

  • Esterification: The synthesis of dibutyl 3,3'-thiodipropionate often involves the esterification of 3,3'-thiodipropionic acid with butanol in the presence of an acid catalyst. This reaction typically occurs under controlled conditions to optimize yield and minimize by-products .
  • Hydrolysis: Under acidic or basic conditions, dibutyl 3,3'-thiodipropionate can hydrolyze to release butanol and regenerate 3,3'-thiodipropionic acid. This reaction is significant in evaluating the stability of the compound in various environments .
  • Transesterification: The compound can also undergo transesterification reactions where it reacts with other alcohols to form new esters, which can be useful for modifying properties in polymer applications .

Dibutyl 3,3'-thiodipropionate exhibits notable biological activity primarily as an antioxidant. Its mechanism involves scavenging free radicals and preventing lipid peroxidation, which is crucial in protecting cellular structures from oxidative damage. Studies have shown that compounds like dibutyl 3,3'-thiodipropionate can significantly enhance the stability of fats and oils in food products by inhibiting rancidity . Additionally, its antioxidant properties are beneficial in cosmetic formulations where oxidative stability is desired.

The synthesis of dibutyl 3,3'-thiodipropionate can be achieved through various methods:

  • Direct Esterification: This method involves reacting 3,3'-thiodipropionic acid with butanol using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction typically requires removal of water to drive the equilibrium towards product formation .
  • Lipase-Catalyzed Reactions: Enzymatic synthesis using immobilized lipases has been explored for producing dibutyl 3,3'-thiodipropionate. This method offers advantages such as milder reaction conditions and higher specificity compared to traditional chemical catalysts .
  • Transesterification: Another approach involves transesterifying a precursor thioether compound with butanol under controlled conditions to yield dibutyl 3,3'-thiodipropionate .

Dioctyl 3,3'-thiodipropionateThioetherAntioxidant in plastics and cosmeticsDilauryl thiodipropionateThioetherFood additive and antioxidantDimethyl thiodipropionateThioetherPrecursor for higher diesters and antioxidantsDodecyl 3,3'-thiodipropionateThioetherUsed in lubricants and as a stabilizer

Uniqueness of Dibutyl 3,3'-Thiodipropionate

Dibutyl 3,3'-thiodipropionate is unique due to its specific chain length and branching structure that enhances solubility and compatibility with various substrates compared to other similar compounds. This property allows it to function effectively in both polar and non-polar environments, making it particularly versatile across different industrial applications.

XLogP3

3

Other CAS

6975-31-1

Wikipedia

Dibutyl 3,3'-thiodipropionate

General Manufacturing Information

Propanoic acid, 3,3'-thiobis-, 1,1'-dibutyl ester: INACTIVE

Dates

Modify: 2024-02-18

Explore Compound Types